PLK4 degrader SP27

Description

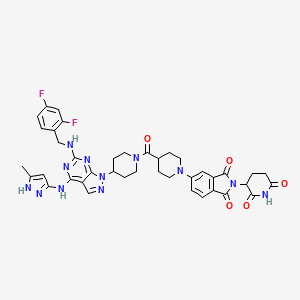

PLK4 degrader SP27 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade Polo-like kinase 4 (PLK4), a serine/threonine kinase regulating centriole replication and implicated in cancers with TRIM37 amplification, particularly breast cancer . SP27 was developed through a structure-activity relationship (SAR) study optimizing linker length and composition, which enhanced its degradation efficiency and selectivity. In preclinical studies, SP27 demonstrated potent PLK4 degradation (DC₅₀ < 100 nM) in TRIM37-amplified MCF-7 cells, outperforming the conventional PLK4 inhibitor CZS-035 in both cell growth inhibition (IC₅₀ reduction by ~50%) and precision therapeutic effects . Pharmacokinetic (PK) studies revealed 149% bioavailability after intraperitoneal administration, alongside significant in vivo antitumor efficacy in xenograft models, establishing SP27 as a promising therapeutic candidate for TRIM37-amplified breast cancer .

Properties

Molecular Formula |

C40H40F2N12O5 |

|---|---|

Molecular Weight |

806.8 g/mol |

IUPAC Name |

5-[4-[4-[6-[(2,4-difluorophenyl)methylamino]-4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C40H40F2N12O5/c1-21-16-32(50-49-21)45-34-29-20-44-54(35(29)48-40(47-34)43-19-23-2-3-24(41)17-30(23)42)25-10-14-52(15-11-25)37(57)22-8-12-51(13-9-22)26-4-5-27-28(18-26)39(59)53(38(27)58)31-6-7-33(55)46-36(31)56/h2-5,16-18,20,22,25,31H,6-15,19H2,1H3,(H,46,55,56)(H3,43,45,47,48,49,50) |

InChI Key |

NTSTTXFDEIQUET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCN(CC5)C(=O)C6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

SP27 vs. Traditional PLK4 Inhibitors (e.g., CZS-035)

SP27’s PROTAC mechanism offers distinct advantages over small-molecule inhibitors like CZS-035:

- Mechanism : SP27 induces ubiquitination and proteasomal degradation of PLK4, eliminating both enzymatic and scaffolding functions, whereas CZS-035 merely inhibits kinase activity .

- Potency : SP27 achieved complete PLK4 degradation at lower concentrations (DC₅₀ ~50 nM vs. CZS-035 IC₅₀ ~200 nM) and showed superior inhibition of TRIM37-amplified cell proliferation .

- Selectivity : SP27’s PROTAC design minimizes off-target effects common to ATP-competitive inhibitors like CZS-035, which may interact with structurally similar kinases .

- Durability : PROTAC-mediated degradation results in sustained PLK4 suppression, contrasting with the transient inhibition of traditional inhibitors requiring continuous target engagement .

SP27 vs. Other PROTAC Degraders

While SP27 is the first PLK4-targeted PROTAC, insights from degraders of related kinases (e.g., BRD4) highlight key distinctions:

- E3 Ligase Utilization : SP27’s E3 ligase remains unspecified, whereas BRD4 degraders (e.g., dBET1) rely on cereblon (CRBN). E3 ligase choice impacts tissue specificity and resistance mechanisms .

- Linker Optimization : SP27’s linker composition and length were critical for ternary complex formation, a principle echoed in cyclin K degraders like CR8, where linker flexibility enhances degradation efficiency .

SP27 vs. Molecular Glue Degraders (e.g., CR8)

Molecular glues (e.g., CR8) induce neo-interactions between PLK4 and E3 ligases but differ mechanistically from SP27:

- Specificity : SP27’s bifunctional design allows precise targeting via PLK4-binding warheads, whereas molecular glues often exhibit polypharmacology due to indirect mechanisms .

- Kinetic Profiles: SP27’s degradation kinetics (rate, Dmax, AUC) are tunable via linker modifications, whereas molecular glues depend on endogenous protein-protein interaction affinities .

Pharmacokinetic and Kinetic Advantages of SP27

- Bioavailability : SP27’s 149% bioavailability surpasses typical PROTACs (often <50%), attributed to optimized linker hydrophobicity and reduced metabolic clearance .

- Cellular Degradation Kinetics : SP27 achieves rapid PLK4 degradation (Tmax ~4 hours) and sustained suppression (>72 hours), contrasting with the transient effects of inhibitors like CZS-035 .

Structure-Activity Relationship (SAR) and Design Principles

SP27’s development emphasized:

- Linker Length : Intermediate linkers (e.g., PEG-based) balanced cell permeability and ternary complex stability, avoiding the "hook effect" seen with excessive linker lengths .

- Warhead Optimization : A PLK4-binding warhead with high affinity (Ki < 10 nM) ensured target engagement, while E3 ligase ligands (e.g., VHL or CRBN binders) were screened for cooperative degradation .

Preparation Methods

PROTAC Technology Fundamentals in SP27 Development

PROTAC Mechanism of Action

PROTACs represent an innovative approach to drug development, utilizing bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. As illustrated in Figure 1A from search result, PROTACs employ a heterobifunctional molecule (the degrader) that recruits both the protein of interest (in this case, PLK4) and an E3 ubiquitin ligase to form a ternary complex. This proximity triggers polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome, a component of the ubiquitin-proteasome system (UPS) in eukaryotic cells.

General PROTAC Structure

SP27, like other PROTACs, contains three essential components:

- A PLK4-binding moiety (target protein ligand)

- A linker region of optimized length and composition

- An E3 ligase-binding moiety (degradation agent fragment)

This modular design allows for precise control over the degradation process and offers advantages over traditional inhibitor-based approaches.

Development of SP27: Structure-Activity Relationship Studies

Linker Optimization

The development of SP27 involved comprehensive SAR studies with particular emphasis on exploring different linker lengths and compositions. The linker component is crucial in PROTAC design as it determines the spatial arrangement of the two binding moieties and influences the formation of the ternary complex required for target degradation.

Research indicates that linker optimization was a critical factor in achieving the potent degradation activity of SP27 against PLK4, with a reported DC50 value of 19.5 nM. The optimal linker design enables efficient ternary complex formation between PLK4, SP27, and the E3 ligase, resulting in effective ubiquitination and subsequent degradation of PLK4.

Synthesis Methods for PLK4 Degrader SP27

General PROTAC Synthesis Approaches

Modern PROTAC synthesis typically follows convergent synthetic routes that involve the separate preparation of the three key components (target protein ligand, linker, and E3 ligase ligand), followed by their sequential coupling. Based on the general practices in the field, several approaches can be employed for SP27 synthesis:

Conventional Solution-Phase Synthesis

This approach involves:

- Synthesis of the PLK4-binding moiety based on known PLK4 inhibitors

- Preparation of the linker with appropriate functional groups for coupling

- Synthesis or acquisition of the E3 ligase ligand

- Sequential coupling reactions to assemble the complete PROTAC

- Purification of intermediate and final products using chromatographic techniques

Rapid PROTAC Synthesis Platform

A more efficient methodology described in result involves nanomole-scale synthesis using amide coupling chemistry that enables direct screening of reaction mixtures:

- Utilization of preformed E3-ligand-linker intermediates

- Amide coupling with the PLK4-binding moiety

- Direct screening of non-purified reaction mixtures in cell-based degradation assays

- Measurement of physicochemical properties such as logD and EPSA

This approach significantly accelerates PROTAC structure-activity relationship exploration, reducing development time from several weeks to approximately 5 days. Additionally, it eliminates the need for laborious and solvent-demanding purification steps, making it both economical and environmentally sustainable.

Pool Synthesis Approach

Search result describes a "PROTAC pool synthesis and direct-to-biology platform" that could be applicable to SP27 synthesis:

- Fast solid-supported split-and-pool synthesis

- Purification by washing without chromatographical purification

- Direct screening using affinity selection-mass spectrometry (AS-MS) protocol

- Confirmation of degradation through resynthesis of promising candidates

This method yielded PROTACs with 70% purity, 21% overall yields, and required only 7 steps completed in 3 days.

Expression and Purification of PLK4 for Assay Development

For testing SP27 efficacy, PLK4 protein preparation is essential. Search result describes methods for expression and purification of the PLK4 catalytic domain:

- Expression of 6His-N-terminally tagged human PLK4 catalytic domain (amino acids 1–269) in bacteria

- Affinity purification using Ni-NTA agarose

- Elution of proteins from beads by incubation with buffer containing 0.5 M imidazole

This purified protein can be used in various assays to evaluate SP27 binding affinity and degradation efficacy.

Analytical Methods for SP27 Characterization

Several analytical techniques are employed to characterize SP27:

- Differential scanning fluorimetry (DSF) : Used to evaluate the binding of SP27 to PLK4 through thermal shift assays

- Simple Western capillary immunodetection : For monitoring PLK4 levels and degradation kinetics following SP27 treatment

- High-content fluorescence microscopy : For quantifying centrosome numbers and assessing PLK4 inhibition phenotypes

- LC-MS/MS analysis : For analyzing site-specific phosphorylation and confirming PLK4 degradation

Analysis of SP27 Properties and Efficacy

Biological Activity of SP27

The developed SP27 demonstrates remarkable biological properties as summarized in Table 1:

SP27 exhibited substantially more potent inhibition of cell growth compared to the conventional PLK4 inhibitor CZS-035, particularly in TRIM37-amplified breast cancer cell lines. This enhanced efficacy stems from SP27's mechanism of action, which involves the complete degradation of PLK4 rather than just inhibition of its catalytic activity.

Pharmacokinetic Properties

SP27 demonstrates favorable pharmacokinetic properties, with 149% bioavailability after intraperitoneal administration in PK studies. This exceptional bioavailability suggests efficient absorption and distribution, contributing to its potent in vivo efficacy.

Structure-Function Relationship

The effectiveness of SP27 as a PLK4 degrader highlights the importance of optimal design in PROTAC development. Key structural features contributing to SP27's efficacy include:

- Potent PLK4-binding moiety : Ensures selective targeting of PLK4

- Optimized linker length and composition : Facilitates proper spatial arrangement for ternary complex formation

- Efficient E3 ligase recruitment : Enables ubiquitination and subsequent degradation of PLK4

Advantages of SP27 Over Conventional PLK4 Inhibitors

SP27 offers several advantages over traditional PLK4 inhibitors:

- Enhanced efficacy : SP27 demonstrated more potent inhibition of cell growth compared to conventional inhibitor CZS-035

- Precision therapeutic effect : More efficient targeting of TRIM37-amplified cancer cells

- Degradation vs. inhibition : Complete removal of PLK4 protein rather than just inhibition of activity

- Favorable pharmacokinetics : 149% bioavailability after intraperitoneal administration

- Robust in vivo efficacy : Potent antitumor effects in animal models

Q & A

Q. What distinguishes SP27 from traditional PLK4 inhibitors (e.g., CZS-035) in terms of mechanism and therapeutic potential?

SP27 is a proteolysis-targeting chimera (PROTAC) that induces degradation of PLK4 via the ubiquitin-proteasome system, unlike inhibitors like CZS-035, which merely block enzymatic activity. PROTACs offer prolonged pharmacodynamic effects by eliminating the target protein, potentially overcoming resistance mechanisms common with inhibitors. Key validation involves comparing degradation efficiency (DC₅₀) and maximal degradation (Dmax) in TRIM37-amplified breast cancer models using immunoblotting and cellular viability assays .

Q. What experimental models are critical for validating SP27's efficacy and specificity?

- In vitro: Use TRIM37-amplified MCF-7 cells to assess PLK4 degradation (via Western blot) and anti-proliferative effects (e.g., CellTiter-Glo assays). Compare results to non-amplified cell lines to confirm selectivity .

- In vivo: Employ xenograft models with intraperitoneal administration to evaluate tumor growth inhibition, bioavailability (149% in PK studies), and proteasome-dependent mechanism validation using rescue experiments with proteasome inhibitors .

Q. How should researchers design dose-response experiments to assess SP27's degradation kinetics?

Use time-course and concentration-gradient experiments with triplicate technical replicates. Measure PLK4 levels via quantitative Western blot (e.g., Simple Western technology) at 6–24 hours post-treatment. Normalize data to housekeeping proteins and calculate DC₅₀/Dmax using nonlinear regression (e.g., GraphPad Prism). Include CZS-035 as a control to differentiate degradation from inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize SP27's linker composition for enhanced degradation efficiency?

Systematic SAR involves synthesizing analogs with varying linker lengths (e.g., PEG-based vs. alkyl chains) and chemical compositions. Evaluate degradation efficiency (DC₅₀), binding affinity (SPR or ITC for POI/E3 ligase engagement), and cellular permeability (Caco-2 assays). Proteomic profiling (e.g., DIA-MS with TIMS) identifies off-target effects, while ubiquitinomics confirms ubiquitination of PLK4 .

Q. What methodologies resolve contradictions between in vitro potency and in vivo bioavailability of SP27?

- PK-PD modeling: Integrate plasma concentration-time profiles (e.g., intraperitoneal vs. oral administration) with tumor PD biomarkers (PLK4 levels) using compartmental models.

- Tissue distribution studies: Use LC-MS/MS to quantify SP27 in tumors versus plasma.

- Mechanistic validation: Apply CRISPR knockouts of E3 ligases (e.g., VHL or cereblon) in xenografts to confirm on-target degradation .

Q. How can proteomic screening platforms identify novel degrader targets or off-target effects for SP27?

High-throughput proteomics (e.g., NEOsphere’s platform) combines DIA-MS with ubiquitinomics to profile >10,000 proteins in degrader-treated cells. Key steps:

Q. How can translational PK-PD frameworks accelerate SP27's preclinical-to-clinical transition?

Develop a quantitative systems pharmacology (QSP) model incorporating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.